[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride

Catalog No.
S1922773
CAS No.
287389-45-1
M.F
C9H18ClNO4
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazaniu...

CAS Number

287389-45-1

Product Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride

Molecular Formula

C9H18ClNO4

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i7+1;

InChI Key

JATPLOXBFFRHDN-PTWWVFATSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

C[13C](=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

The compound [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is a quaternary ammonium salt characterized by its complex structure, which includes an acetyloxy group and a carboxypropyl moiety. This compound is notable for its potential applications in biological systems due to its unique functional groups that can interact with various biomolecules.

The chemical behavior of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution Reactions: The trimethylazanium group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new compounds.
  • Esterification Reactions: The acetyloxy group can participate in esterification, reacting with alcohols to form esters, which are important in biological systems for energy storage and signaling.
  • Hydrolysis Reactions: In aqueous environments, the compound may undergo hydrolysis, breaking down into its constituent parts and potentially releasing biologically active agents

    The biological activity of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is significant due to its structural components. The presence of the trimethylazanium moiety suggests potential interactions with cell membranes and receptors. Studies indicate that compounds with similar structures often exhibit activities such as:

    • Antimicrobial Properties: Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes.
    • Enzyme Modulation: The acetyloxy and carboxypropyl groups may influence enzyme activity through competitive inhibition or allosteric modulation .

Synthesis of this compound can be achieved through several methods:

  • Alkylation of Ammonium Salts: The trimethylazanium moiety can be synthesized by alkylating a tertiary amine with an appropriate alkyl halide.
  • Esterification: The acetyloxy group can be introduced via esterification of acetic acid with a suitable alcohol, followed by coupling with the carboxypropyl moiety.
  • Carboxylation Reactions: The carboxypropyl group can be synthesized through carboxylation reactions involving propylene derivatives and carbon dioxide under basic conditions .

The applications of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride are varied and include:

  • Pharmaceuticals: Its potential as a drug candidate due to its biological activity against pathogens.
  • Agriculture: Use as a biopesticide or herbicide formulation due to its antimicrobial properties.
  • Biotechnology: Its role as a reagent in biochemical assays or as a stabilizing agent in protein formulations .

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking Studies: These studies simulate how the compound interacts with proteins or enzymes, providing insights into its potential efficacy as a drug.
  • Spectroscopy Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) help elucidate the structural dynamics and interactions at the molecular level.

Research indicates that minor modifications in the structure can lead to significant changes in biological activity, highlighting the importance of structure-activity relationships in drug development .

Several compounds share structural similarities with [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride, including:

  • Choline Chloride
    • Similarity: Contains a quaternary ammonium structure.
    • Unique Feature: Acts as a precursor for acetylcholine, crucial for neurotransmission.
  • Trimethylamine N-Oxide
    • Similarity: Contains a trimethylammonium group.
    • Unique Feature: Involved in osmoregulation and has implications in cardiovascular health.
  • Benzalkonium Chloride
    • Similarity: A quaternary ammonium compound known for antimicrobial properties.
    • Unique Feature: Widely used as a disinfectant and preservative.
  • Cetrimonium Bromide
    • Similarity: Another quaternary ammonium compound used in cosmetics.
    • Unique Feature: Functions as a surfactant and conditioning agent.

The uniqueness of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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